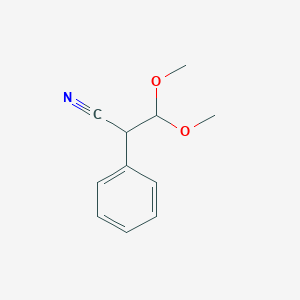

Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole unit is a five-membered heterocyclic compound with three heteroatoms and is a structural subunit in a number of bioactive compounds . It has been found in various derivatives that exhibit a wide range of biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties .

Synthesis Analysis

The synthesis of this compound involves a two-step protocol. The initial step involves the synthesis of the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole . The product’s structure is assigned by 1D and 2D NMR experiments and is confirmed by single-crystal XRD .Molecular Structure Analysis

The molecular structure of the compound is determined by the presence of the =N-C-S- moiety and strong aromaticity of the ring, which are requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts, and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .科学的研究の応用

Anticancer Agents

Thiadiazole derivatives, such as the one in your query, have been studied extensively for their potential as anticancer agents . The thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities . Several thiadiazole-containing compounds have shown efficacy in vitro and/or in vivo across various cancer models .

Antimicrobial Activity

Compounds bearing the thiadiazole moiety have demonstrated a wide range of pharmacological properties, including antimicrobial activity . Their ability to cross cellular membranes due to their mesoionic nature makes them effective against a variety of microbial strains .

Antifungal Agents

Thiadiazole derivatives have also been found to exhibit antifungal properties . This is likely due to their ability to interact with biological targets within fungal cells .

Anti-inflammatory Drugs

Thiadiazole derivatives have shown potential as anti-inflammatory drugs . Their ability to cross cellular membranes and interact with biological targets makes them effective in reducing inflammation .

Antiviral Agents

Compounds bearing the thiadiazole moiety have demonstrated antiviral properties . Their ability to cross cellular membranes allows them to interact with viral particles and inhibit their replication .

Antiparasitic Activity

Thiadiazole derivatives have shown potential as antiparasitic agents . Their ability to cross cellular membranes and interact with biological targets makes them effective against a variety of parasites .

Fluorescent Probes

Coumarin derivatives, such as the one in your query, have found broad applications as fluorescent probes . Their unique chemical structure allows them to emit fluorescence when excited, making them useful in a variety of research applications .

Food Additives

Coumarin derivatives have also been used as food additives . Their unique flavor and aroma profiles make them valuable additions to a variety of food products .

将来の方向性

The future directions for this compound could involve further exploration of its biological activities. Some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents . Additionally, some derivatives of 1,3,4-thiadiazole scaffold have shown good potency as anticonvulsant agents .

作用機序

Target of Action

Compounds with a 1,3,4-thiadiazole ring structure, such as the 5-methyl-1,3,4-thiadiazol-2-yl group in this compound, have been associated with various bioactivities, including anticancer , antimicrobial , and antiviral properties .

Mode of Action

It’s known that the 1,3,4-thiadiazole ring structure can interact with biological targets through various mechanisms, potentially leading to the observed bioactivities .

Biochemical Pathways

Compounds with a 1,3,4-thiadiazole ring structure have been found to interact with various biochemical pathways, potentially leading to their observed bioactivities .

Result of Action

Compounds with a 1,3,4-thiadiazole ring structure have been associated with various bioactivities, potentially indicating a range of possible molecular and cellular effects .

特性

IUPAC Name |

methyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S2/c1-6-11-12-9(17-6)10-7(13)5-16-4-3-8(14)15-2/h3-5H2,1-2H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVSGYBOYDCYQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Ethyl-3,4,9-trimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2843216.png)

![4-(diethylsulfamoyl)-N-[3-[[4-(diethylsulfamoyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2843218.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2843219.png)

![(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2843224.png)

![[1H-indol-3-yl(phenyl)methyl]methylamine](/img/structure/B2843226.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2843229.png)

![N-(furan-2-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2843231.png)

![N-(4-ethoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2843233.png)